molecular formula C44H59N5O8 B1266299 {Boc}-Phe-Leu-Phe-Leu-Phe CAS No. 66556-73-8

{Boc}-Phe-Leu-Phe-Leu-Phe

Cat. No.: B1266299
CAS No.: 66556-73-8
M. Wt: 786.0 g/mol
InChI Key: NGNZQSPFQJCBJQ-DWCHZDDLSA-N
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Description

The compound N-tert-butyloxycarbonyl-L-phenylalanine-L-leucine-L-phenylalanine-L-leucine-L-phenylalanine, commonly referred to as {Boc}-Phe-Leu-Phe-Leu-Phe, is a synthetic peptide. It is widely used as an antagonist of formyl peptide receptors (FPRs), specifically FPR1 and FPR2 . This compound has gained significant attention in scientific research due to its ability to inhibit the angiogenic activity of heparin-binding growth factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Boc}-Phe-Leu-Phe-Leu-Phe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, N-tert-butyloxycarbonyl-L-phenylalanine, to the resin. Subsequent amino acids, L-leucine and L-phenylalanine, are added stepwise using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the compound is cleaved from the resin and purified .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .

Chemical Reactions Analysis

Key Reaction Steps:

StepReaction TypeConditionsYield Optimization Factors
1Boc Deprotection 30–50% TFA in DCM (0–4°C)Minimizes racemization
2Amino Acid Coupling DIC/HOBt in DMF (RT, 2–4 hrs)Solvent polarity affects coupling efficiency
3Cleavage from Resin 95% TFA + scavengers (2–4 hrs)Scavengers (e.g., EDT, TIS) prevent side reactions

Critical Findings :

  • Coupling efficiency for leucine residues exceeds 98% under optimized DMF conditions.

  • Racemization is minimized (<1%) by maintaining sub-zero temperatures during Boc deprotection .

Degradation and Stability

Boc-FLFLF exhibits pH-dependent stability, critical for storage and biological applications .

Stability Profile:

ConditionStabilityHalf-LifeKey Observations
pH 2–6Stable>30 daysMaintains >95% integrity
pH >8Unstable<24 hrsHydrolysis at Leu-Phe amide bonds
Serum (37°C)Moderate~6 hrsDegraded by proteases

Mechanistic Insight :

  • Alkaline hydrolysis targets the amide backbone, producing phenylalanine and leucine fragments.

  • Proteolytic cleavage in biological systems occurs preferentially at Leu-Phe sites .

Receptor Binding Studies

Boc-FLFLF acts as a competitive antagonist of formyl peptide receptors (FPRs). Modifications to its structure alter binding kinetics :

ModificationBinding Affinity (IC₅₀)Functional Outcome
Native Boc-FLFLF0.8 μMFPR1/FPR2 antagonism
D-Amino Acid Substitution0.05 μMEnhanced FPR1 selectivity
N-terminal Acetylation2.1 μMReduced receptor specificity

Implications :

  • Substituting D-leucine improves potency by ~16-fold .

  • Modifications to the Boc group reduce steric hindrance, enhancing receptor interactions .

Analytical Characterization

Post-synthesis validation employs:

  • HPLC : Purity >98% (C18 column, 0.1% TFA/acetonitrile gradient).

  • Mass Spectrometry : Observed m/z = 785.983 (calculated [M+H]⁺ = 785.98) .

Comparative Reactivity

Boc-FLFLF shows distinct reactivity compared to shorter analogs:

PeptideKey Reaction DifferenceBiological Impact
Boc-Phe-LeuRapid hydrolysis (pH 8)Limited utility in vivo
Boc-FLFLFStable at physiological pHSuitable for in vivo studies

Scientific Research Applications

Immunological Applications

Antagonism of Formyl Peptide Receptors

{Boc}-Phe-Leu-Phe-Leu-Phe functions primarily as an antagonist for formyl peptide receptors (FPRs), particularly FPR1 and FPR2. These receptors play a significant role in neutrophil migration and activation during inflammatory responses. Research indicates that this compound inhibits neutrophil chemotaxis induced by formyl peptides, thereby demonstrating potential as a therapeutic agent in inflammatory diseases .

  • Mechanism of Action : The compound binds to the FPR1 receptor, blocking the signaling pathways that lead to neutrophil activation and migration. This inhibition can potentially mitigate conditions characterized by excessive neutrophil recruitment, such as chronic inflammatory diseases .

Angiogenesis Inhibition

Role in Vascular Endothelial Growth Factor Interaction

Recent studies have highlighted the compound's ability to inhibit angiogenesis by interfering with vascular endothelial growth factor (VEGF) signaling. Specifically, this compound has been shown to bind to heparin-binding VEGF-A165, preventing its interaction with the VEGF receptor 2 (VEGFR2) and subsequent downstream signaling that promotes angiogenesis .

  • Experimental Findings : In vitro assays demonstrated that this compound effectively inhibits endothelial cell proliferation and migration induced by VEGF-A165. This suggests its potential use in cancer therapies where angiogenesis is a critical factor for tumor growth .

Nanomedicine and Self-Assembly

Applications in Drug Delivery Systems

The Phe-Phe motif, which includes phenylalanine residues like those found in this compound, has been extensively studied for its self-assembling properties. These peptides can form nanostructures such as hydrogels and nanotubes, which are promising for drug delivery applications .

  • Nanostructure Formation : The self-assembly of peptides into nanostructures can be manipulated to create carriers for therapeutic agents. For instance, the formation of stable nanovesicles under physiological conditions allows for encapsulation and controlled release of drugs, enhancing their bioavailability and therapeutic efficacy .

Case Studies

Study Objective Findings Implications
Hayashi et al. (2014)Investigate antagonistic properties on FPR1Demonstrated effective inhibition of neutrophil chemotaxisPotential therapeutic for inflammatory diseases
BOC2 Study (2018)Assess angiogenic inhibitionInhibited VEGF-A165 activity; blocked endothelial cell proliferationNovel approach for cancer treatment targeting angiogenesis
Phe-Phe Motif Applications (2015)Explore self-assembly in nanomedicineFormed stable nanostructures with drug delivery potentialInnovative platform for targeted therapy delivery

Mechanism of Action

The mechanism of action of {Boc}-Phe-Leu-Phe-Leu-Phe involves its interaction with formyl peptide receptors (FPRs). By binding to these receptors, the compound inhibits the angiogenic activity of heparin-binding growth factors such as vascular endothelial growth factor-A (VEGF-A). This interaction prevents the binding of VEGF-A to its receptor, VEGFR2, thereby inhibiting downstream signaling pathways involved in angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to inhibit both FPR1 and FPR2, making it a versatile tool in research involving formyl peptide receptors. Its inhibitory effect on angiogenesis further distinguishes it from other similar compounds .

Biological Activity

The compound {Boc}-Phe-Leu-Phe-Leu-Phe, also known as N-Boc-Phe-Leu-Phe-Leu-Phe or Boc-FLFLF, is a synthetic peptide that has garnered attention due to its biological activities, particularly as an antagonist of the formyl peptide receptor (FPR) family. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on angiogenesis, and implications in various physiological and pathological contexts.

  • Molecular Weight : 785.97 g/mol
  • Chemical Formula : C₄₄H₅₉N₅O₈
  • CAS Number : 148182-34-7
  • Solubility : Soluble in DMSO at 25°C.
  • Storage Conditions :
    • Powder: -20°C for 3 years; 4°C for 2 years.
    • In solvent: -80°C for 6 months; -20°C for 1 month .

This compound primarily acts as a nonselective antagonist of the N-formyl peptide receptors (FPR1 and FPR2). These receptors are G protein-coupled receptors that play crucial roles in immune response by mediating the recruitment and activation of leukocytes. By inhibiting these receptors, this compound can modulate inflammatory responses and potentially alter pain perception .

Angiogenesis Inhibition

Recent studies have demonstrated that this compound exhibits significant anti-angiogenic properties. It has been shown to inhibit the angiogenic activity of heparin-binding vascular endothelial growth factor-A (VEGF-A165) without affecting the non-heparin-binding isoform VEGF-A121. This inhibition occurs through competitive interaction with the heparin-binding domain of VEGF-A165, preventing its binding to the VEGFR2 receptor and subsequent signaling pathways essential for angiogenesis .

Impact on Immune Responses

The compound has been utilized to assess the role of FPRs in various physiological conditions. For example, it has been shown to abolish the beneficial effects of other peptides in models of ischemia-reperfusion injury, indicating its potential use in studying inflammatory diseases . Furthermore, this compound has been implicated in modulating pain responses by increasing pain effects and inhibiting antinociceptive activities .

Study on Angiogenic Activity

In a study evaluating the effects of this compound on human endothelial cells, it was found that this compound effectively suppressed angiogenesis in vitro. The study utilized human umbilical vein endothelial cells (HUVECs) and demonstrated that treatment with this compound led to a significant reduction in cell proliferation and migration, key processes in angiogenesis .

In Vivo Studies

In vivo experiments using chick embryos and zebrafish models showed that this compound significantly inhibited neovascularization. These findings suggest its potential therapeutic applications in diseases characterized by excessive angiogenesis, such as cancer and chronic inflammatory conditions .

Comparative Analysis Table

PropertyThis compound
Molecular Weight785.97 g/mol
FPR AntagonismYes
Angiogenesis InhibitionYes
Pain ModulationYes
SolubilityDMSO
Storage Conditions-20°C (powder), -80°C (solvent)

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing {Boc}-Phe-Leu-Phe-Leu-Phe?

  • Methodology : Solid-phase peptide synthesis (SPPS) is commonly used, with Boc (tert-butyloxycarbonyl) as the N-terminal protecting group. Post-synthesis, reverse-phase HPLC is recommended for purification, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation. Critical parameters include solvent selection (e.g., DMF for coupling), deprotection efficiency, and resin cleavage conditions .
  • Key Parameters : Monitor reaction kinetics using UV-Vis spectroscopy during Boc deprotection with trifluoroacetic acid (TFA). Ensure >95% purity via HPLC with a C18 column (acetonitrile/water gradient) .

Q. How does this compound antagonize formyl peptide receptors (FPRs), and what assays validate this activity?

  • Methodology : Use calcium flux assays (e.g., Fura-2 AM dye) in FPR-expressing cells (e.g., neutrophils or transfected HEK293 cells) to measure inhibition of fMLP-induced signaling. Competitive binding assays with radiolabeled fMLP (e.g., ³H-fMLP) quantify receptor affinity (Ki values). Confirm specificity via cross-testing with non-FPR ligands .
  • Controls : Include scrambled peptide sequences and known FPR antagonists (e.g., cyclosporin H) to rule off-target effects .

Q. What are the best practices for assessing the compound’s stability and solubility in physiological buffers?

  • Methodology : Perform accelerated stability studies at 4°C, 25°C, and 37°C in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation. Solubility can be quantified via nephelometry or saturation shake-flask method .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported FPR antagonism efficacy across different cell lines?

  • Methodology : Conduct dose-response curves in parallel across cell lines (e.g., primary neutrophils vs. HEK293-FPR1). Use RNA-seq or qPCR to verify FPR isoform expression levels (FPR1 vs. FPR2). Employ knockout models (CRISPR/Cas9) to isolate receptor-specific effects .
  • Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Address batch variability by standardizing cell passage numbers and serum lots .

Q. What strategies optimize this compound for in vivo inflammation models while minimizing proteolytic degradation?

  • Methodology : Modify the peptide backbone via D-amino acid substitution or PEGylation. Validate stability in murine serum using LC-MS over 24 hours. For in vivo testing (e.g., murine peritonitis), administer via intraperitoneal injection and measure neutrophil recruitment via flow cytometry (CD11b⁺/Ly6G⁺ cells) .
  • Controls : Compare with protease inhibitors (e.g., leupeptin) to confirm degradation pathways .

Q. How does the peptide’s secondary structure influence its receptor binding affinity?

  • Methodology : Analyze circular dichroism (CD) spectra in membrane-mimetic environments (e.g., SDS micelles). Correlate α-helix or β-sheet content with binding data from surface plasmon resonance (SPR). Molecular dynamics simulations (e.g., GROMACS) can predict conformational stability .

Q. What computational tools predict off-target interactions of this compound with other GPCRs?

  • Methodology : Use molecular docking (AutoDock Vina) against GPCR databases (e.g., GPCRdb). Validate predictions with radioligand displacement assays for high-scoring targets (e.g., CXCR4 or CCR5) .

Q. Methodological Best Practices

  • Reproducibility : Document synthesis batches with LOT numbers and store at -80°C in lyophilized form. Share raw NMR/MS spectra and HPLC chromatograms in supplementary materials .
  • Ethical Compliance : For animal studies, adhere to ARRIVE guidelines and obtain institutional IACUC approval. Use blinding in efficacy assessments to reduce bias .

Properties

IUPAC Name

(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNZQSPFQJCBJQ-DWCHZDDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H59N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216738
Record name Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66556-73-8
Record name Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

{Boc}-Phe-Leu-Phe-Leu-Phe
{Boc}-Phe-Leu-Phe-Leu-Phe
{Boc}-Phe-Leu-Phe-Leu-Phe

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